BQU57 Exhibits 1.75- to 2.6-Fold Superior Growth Inhibition Potency vs. RBC8 in Ral-Dependent Lung Cancer Cell Lines
BQU57 demonstrates consistently lower IC50 values than its parent compound RBC8 in soft agar colony formation assays using Ral-dependent human lung cancer cell lines. In H2122 cells, BQU57 inhibits colony formation with an IC50 of 2.0 μM compared to 3.5 μM for RBC8, representing a 1.75-fold potency improvement. In H358 cells, BQU57 achieves an IC50 of 1.3 μM compared to 3.4 μM for RBC8, representing a 2.6-fold potency improvement [1]. Both compounds showed no inhibition of colony formation in Ral-independent cell lines H460 and Calu-6, confirming that the differential potency is pathway-specific .
| Evidence Dimension | Inhibition of anchorage-independent colony formation (IC50) |
|---|---|
| Target Compound Data | H2122: 2.0 μM; H358: 1.3 μM |
| Comparator Or Baseline | RBC8: H2122: 3.5 μM; H358: 3.4 μM |
| Quantified Difference | 1.75-fold lower IC50 in H2122; 2.6-fold lower IC50 in H358 |
| Conditions | Soft agar colony formation assay; 2–4 weeks incubation; human NSCLC cell lines H2122 and H358 |
Why This Matters
Lower IC50 values translate to reduced compound consumption per experiment and enable lower dosing regimens in cell-based assays, critical for cost-sensitive long-term or large-scale screening campaigns.
- [1] Yan C, Liu D, Li L, et al. Discovery and characterization of small molecules that target the Ral GTPase. Nature. 2014;515(7527):443-447. View Source
